Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
Description
Nomenclature and Structural Characterization of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
Systematic IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- follows hierarchical substitution rules for aromatic amines. The parent structure is benzenamine (aniline), with three substituents:
- A nitro group (-NO₂) at the para position (C4).
- A trifluoromethyl group (-CF₃) at the meta position (C3).
- Two alkylamino groups: N-(1-methylpropyl) (sec-butyl) and N-propyl at the nitrogen atom.
The CAS Registry Number 821776-80-1 uniquely identifies this compound in chemical databases. CAS registry numbers mitigate ambiguity in chemical identification, particularly for structurally intricate molecules with multiple functional groups. Comparative analysis of CAS entries reveals that this compound belongs to a subclass of N,N-dialkyl-4-nitro-3-(trifluoromethyl)anilines*, which are frequently studied for their electronic and steric properties.
Table 1: Key Identifiers for Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
| Property | Value |
|---|---|
| CAS Registry Number | 821776-80-1 |
| Molecular Formula | C₁₄H₁₉F₃N₂O₂ |
| Exact Molecular Weight | 304.31 g/mol |
| InChIKey | YJPJORVSHPMZEY-UHFFFAOYSA-N |
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₄H₁₉F₃N₂O₂ indicates 14 carbon atoms, 19 hydrogens, three fluorines, two nitrogens, and two oxygens. The nitrogen atom in the aniline core bonds to two alkyl groups: a propyl chain (-CH₂CH₂CH₃) and a 1-methylpropyl group (-CH(CH₂CH₃)CH₂). The latter introduces a stereocenter at the branching carbon, yielding two enantiomers. However, the compound’s synthesis and isolation methods (not discussed here) may produce racemic mixtures or specific stereoisomers depending on reaction conditions.
The trifluoromethyl group at C3 contributes significant electronegativity, while the nitro group at C4 enhances aromatic ring electron deficiency. These features collectively influence reactivity in substitution and reduction reactions.
Comparative Structural Analysis with Substituted Aniline Derivatives
Structurally analogous compounds include:
- 4-Nitro-3-trifluoromethylaniline (CAS 393-11-3): Lacking N-alkyl groups, this simpler derivative has a molecular formula C₇H₅F₃N₂O₂ and a lower molecular weight (206.12 g/mol).
- N-Ethyl-2-nitro-4-(trifluoromethyl)benzenamine (CAS 30377-62-9): Features an ethyl group at the nitrogen and a nitro group at C2, altering electronic distribution.
Table 2: Structural Comparison of Substituted Anilines
The N,N-dialkyl substitution in the target compound increases steric hindrance compared to monoalkyl or non-alkylated analogs, potentially reducing nucleophilic reactivity at the nitrogen center. Additionally, the sec-butyl group introduces greater hydrophobicity relative to linear alkyl chains, impacting solubility in polar solvents.
Properties
CAS No. |
821776-80-1 |
|---|---|
Molecular Formula |
C14H19F3N2O2 |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-butan-2-yl-4-nitro-N-propyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-8-18(10(3)5-2)11-6-7-13(19(20)21)12(9-11)14(15,16)17/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
YJPJORVSHPMZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Nitration and Alkylation
Step 1: Preparation of 3-Trifluoromethylaniline
Step 2: Nitration at the Para Position
Step 3: Deprotection and Alkylation
Step 4: Salt Formation
- Reagents : HCl in 1,4-dioxane.
- Conditions : Room temperature, vacuum distillation.
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 90–105°C | >90% | |
| Alkylation | Propyl chloride, K₂CO₃, DMF | 65–75% | |
| Salt Formation | HCl, 1,4-dioxane | >85% |
Route 2: Direct Alkylation of Nitro Precursor
Step 1: Nitration of 3-Trifluoromethylaniline
- Reagents : HNO₃, acetylated intermediate (e.g., 3-trifluoromethylacetanilide).
- Conditions : 60–65°C, 8–12 hours.
Step 2: Simultaneous Deprotection and Alkylation
- Reagents : K₂CO₃, ethanol, propyl chloride, and 1-methylpropyl chloride.
- Conditions : 60–80°C, 10–12 hours.
Step 3: Salt Formation
- Reagents : HCl in ethanol or 1,4-dioxane.
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| Nitration | HNO₃, 60–65°C | 83–85% | |
| Alkylation | Propyl/1-methylpropyl chloride, K₂CO₃ | 70–75% |
Alternative Methods
Route 3: Metallaphotocatalytic Coupling
- Reagents : 3,3,3-Trifluoropropene, nitroarenes, tertiary alkylamines, carboxylic acids.
- Catalyst : Iridium-based photocatalyst, nickel salt.
- Conditions : Light irradiation, 50°C, 5–8 hours.
Advantages : Modular synthesis, high diversity in alkyl groups.
Limitations : Lower yields (50–70%) compared to traditional methods.
Key Optimization Parameters
Nitration Selectivity
Alkylation Efficiency
- Base Selection : K₂CO₃ > NaH for avoiding side reactions.
- Solvent Choice : DMF > THF for improved solubility of bulky alkylating agents.
| Parameter | Optimal Value | Impact | References |
|---|---|---|---|
| Nitration Temp | 60–65°C | Maximizes para-selectivity | |
| Alkylation Base | K₂CO₃ | Minimizes over-alkylation | |
| Solvent | DMF | Enhances reaction rate |
Industrial Challenges and Solutions
Waste Management
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Amino-substituted derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of benzenamine compounds can exhibit significant anticancer properties. For instance, the structure-activity relationship (SAR) studies have identified that modifications at the para position of the aromatic ring can enhance the microtubule-stabilizing activity of these compounds, which is critical in cancer treatment as it disrupts cancer cell division .
Neurodegenerative Disease Research
The compound has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that certain derivatives can reduce axonal dystrophy and amyloid-beta plaque deposition in transgenic mouse models, suggesting a protective effect on neuronal integrity .
Materials Science
Polymer Additives
Benzenamine derivatives are utilized as additives in polymer formulations to improve thermal stability and mechanical properties. The trifluoromethyl group enhances the hydrophobicity of polymers, making them suitable for applications in coatings and adhesives that require resistance to environmental degradation .
Fluorinated Materials
The incorporation of trifluoromethyl groups into polymers has been shown to impart unique properties such as increased chemical resistance and lower surface energy. This makes benzenamine derivatives valuable in producing specialized materials for electronics and aerospace applications .
Environmental Applications
Biodegradation Studies
Research indicates that compounds like benzenamine can be subjected to biodegradation processes. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and developing strategies for remediation of contaminated sites .
Analytical Chemistry
Benzenamine derivatives are often used as standards in analytical chemistry for the detection and quantification of pollutants. Their unique chemical structure allows for precise identification using techniques such as mass spectrometry and chromatography .
Case Studies
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound belongs to a class of N-alkyl-4-nitro-3-(trifluoromethyl)benzenamines , which share a benzene core with nitro and trifluoromethyl groups. Below is a detailed comparison with structurally related compounds:
Key Findings from Comparative Analysis
Substituent Positioning :
- The target compound’s 4-nitro and 3-CF₃ substitution differs from most analogs (e.g., profluralin, trifluralin), which have 2,6-dinitro and 4-CF₃ . This positional variance likely alters electron distribution, stability, and interactions with biological targets.
Alkyl Group Effects :
- Branched vs. Linear Chains : The N-(1-methylpropyl) group in the target compound introduces steric hindrance compared to linear alkyl chains (e.g., trifluralin’s dipropyl). This may reduce soil mobility but enhance persistence .
- Polarity : The absence of oxygen-containing groups (e.g., methoxy in CAS 821776-88-9) suggests lower water solubility compared to analogs with polar substituents .
Biological Activity: Compounds with 2,6-dinitro groups (e.g., trifluralin) are established herbicides targeting root growth in weeds.
Environmental Impact :
- The trifluoromethyl group enhances resistance to degradation, increasing environmental persistence. However, the branched alkyl chain in the target compound may reduce leaching compared to analogs with shorter chains (e.g., benfluralin) .
Biological Activity
Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-, also known by its CAS number 821777-19-9, is a compound with significant biological activity that has garnered attention in various fields, including pharmaceuticals and environmental science. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H11F3N2O2
- Molecular Weight : 248.2017 g/mol
- Density : 1.138 g/cm³
- Boiling Point : 321.3 °C at 760 mmHg
- Flash Point : 148.1 °C
The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Benzenamine derivatives are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific compound in focus exhibits several noteworthy biological effects:
Antimicrobial Activity
Research has indicated that benzenamine derivatives can possess antimicrobial properties. For instance:
- A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of benzenamine derivatives have been explored in several studies:
- In vitro assays showed that compounds with similar structures induced apoptosis in cancer cell lines, indicating their potential as anticancer agents.
- Specific concentrations of the compound led to significant reductions in cell viability in human cancer cells, highlighting its potential therapeutic applications.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds:
- A scoping review of inhalation toxicity associated with non-nicotine e-cigarette constituents revealed that many benzenamine derivatives could pose health risks, including acute toxicity and potential carcinogenic effects. Such findings emphasize the need for careful evaluation of exposure risks associated with these compounds in consumer products .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzenamine derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nitration and alkylation steps. For example, nitro groups can be introduced via electrophilic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄), while alkylation of the amine group may require phase-transfer catalysts or aprotic solvents like dichloromethane. Optimization includes temperature control (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric adjustments to minimize byproducts like dinitro derivatives . Scaling up may involve continuous flow reactors for improved heat management .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C3, nitro at C4) and confirms alkylation patterns.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₁₆F₃N₃O₂ expected ~327.3 g/mol) and detects isotopic patterns from fluorine/chlorine .
- X-ray Crystallography : Resolves stereochemical ambiguities in the N-alkyl groups, if crystallized .
Q. What are the key physicochemical properties (e.g., solubility, melting point) and how are they determined experimentally?
- Methodological Answer :
- Melting Point : Differential Scanning Calorimetry (DSC) provides precise values (e.g., 42–43°C observed in analogues like Fluchloralin) .
- Solubility : Partition coefficients (log P) are measured via shake-flask methods in octanol/water. Aqueous solubility is low (~10 ppm) due to hydrophobic trifluoromethyl and nitro groups .
Advanced Research Questions
Q. What are the degradation pathways of this compound in environmental or biological systems, and how are metabolites identified?
- Methodological Answer : Soil degradation studies using ¹⁴C-labeled analogs reveal nitro-reduction to amine intermediates and hydrolytic cleavage of N-alkyl chains. Metabolites are characterized via LC-MS/MS and compared to synthetic standards. Anaerobic conditions favor reductive defluorination of the trifluoromethyl group .
Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s reactivity or biological activity?
- Methodological Answer :
- QSAR : Correlates substituent electronic effects (e.g., nitro’s electron-withdrawing nature) with herbicidal activity. Hammett constants (σ) and log P values predict membrane permeability .
- Molecular Docking : Simulates binding to acetolactate synthase (ALS), a common herbicide target, using crystal structures (PDB: 1J4E) to evaluate steric compatibility with the trifluoromethyl group .
Q. What advanced analytical methods resolve contradictions in reported spectral data or physicochemical properties?
- Methodological Answer : Discrepancies in boiling points (e.g., 339–361 K under varying pressures) are reconciled using reduced-pressure distillation coupled with gas chromatography (GC). Conflicting NMR shifts are addressed by solvent standardization (e.g., CDCl₃ vs. DMSO-d₆) and referencing to internal standards like TMS .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal hydrolysis susceptibility at extreme pH. Buffered solutions (pH 5–7) are recommended for long-term storage. Photodegradation is minimized using amber glassware and inert atmospheres .
Q. What ecotoxicological models are appropriate for assessing non-target organism impacts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
